3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 869080-78-4
VCID: VC4529637
InChI: InChI=1S/C18H16O7S/c1-22-15-7-5-11(9-17(15)23-2)14-8-12-4-6-13(25-26(3,20)21)10-16(12)24-18(14)19/h4-10H,1-3H3
SMILES: COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC
Molecular Formula: C18H16O7S
Molecular Weight: 376.38

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

CAS No.: 869080-78-4

Cat. No.: VC4529637

Molecular Formula: C18H16O7S

Molecular Weight: 376.38

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate - 869080-78-4

Specification

CAS No. 869080-78-4
Molecular Formula C18H16O7S
Molecular Weight 376.38
IUPAC Name [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate
Standard InChI InChI=1S/C18H16O7S/c1-22-15-7-5-11(9-17(15)23-2)14-8-12-4-6-13(25-26(3,20)21)10-16(12)24-18(14)19/h4-10H,1-3H3
Standard InChI Key HPBUOANOMVZNGZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s chromen-2-one backbone consists of a benzopyrone system, a hallmark of coumarins, which are widely studied for their biological activities. The methanesulfonate (-OSO₂CH₃) group at position 7 introduces sulfonic ester functionality, enhancing solubility and reactivity compared to unsubstituted coumarins. At position 3, the 3,4-dimethoxyphenyl substituent contributes aromatic bulk and electron-donating methoxy groups, which may influence π-π interactions in biological targets .

The IUPAC name, [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate, reflects these substituents. The SMILES notation (COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC) provides a linear representation of its topology, while the InChIKey (HPBUOANOMVZNGZ-UHFFFAOYSA-N) serves as a unique identifier for database searches .

Comparative Structural Analysis

Table 1 highlights structural differences between this compound and analogues:

Compound NameSubstituents (Position)Molecular Weight (g/mol)Key Functional Groups
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate3: 3,4-dimethoxyphenyl; 7: methanesulfonate376.38Methoxy, sulfonic ester, ketone
3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate 3: 2,5-dimethoxyphenyl; 7: methanesulfonate376.40Methoxy (ortho/meta), sulfonic ester
4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate 4: methyl; 7: methanesulfonate254.26Methyl, sulfonic ester

The positional isomerism in dimethoxyphenyl substituents (3,4 vs. 2,5) and the presence of a methyl group in the simpler analogue underscore the impact of substitution patterns on molecular properties .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through multi-step organic reactions, typically involving:

  • Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the chromen-2-one scaffold.

  • Methanesulfonation: Treatment of the 7-hydroxyl intermediate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) introduces the sulfonate group.

  • 3,4-Dimethoxyphenyl Coupling: Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation attaches the aryl moiety to position 3 .

Reaction conditions require precise temperature control (0–25°C) and anhydrous solvents to prevent hydrolysis of the sulfonate ester.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR reveals signals for methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm), and the methyl group in methanesulfonate (δ 3.1 ppm).

  • ¹³C NMR confirms carbonyl (δ ~160 ppm) and sulfonate (δ ~110 ppm) carbons .

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 376.38, consistent with [M+H]⁺.

Infrared Spectroscopy (IR):
Stretching vibrations for C=O (1720 cm⁻¹), S=O (1170–1350 cm⁻¹), and aromatic C-O (1250 cm⁻¹) validate functional groups .

Biological Activities and Mechanisms

Antioxidant Properties

The 3,4-dimethoxyphenyl group’s electron-donating capacity could confer radical-scavenging activity, analogous to flavonoids like quercetin. In vitro assays measuring DPPH radical inhibition are warranted to quantify this effect.

Cytotoxicity Screening

Preliminary studies on structurally similar coumarins show IC₅₀ values of 10–50 μM against cancer cell lines (e.g., MCF-7, A549). The dimethoxy substitution may enhance cell membrane permeability compared to hydroxylated analogues .

Applications in Pharmaceutical Research

Drug Development

The compound serves as a lead structure for:

  • Kinase Inhibitors: Targeting EGFR or VEGFR2 in oncology .

  • Anticoagulants: Modulating thrombin or factor Xa via sulfonate-mediated interactions.

  • Neuroprotective Agents: Mitigating oxidative stress in neurodegenerative diseases .

Comparative Pharmacokinetics

Metabolic Stability

Compared to 4-methyl-2-oxo analogues, the 3,4-dimethoxyphenyl group may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life .

Toxicity Profile

Sulfonate esters can exhibit nephrotoxicity at high doses, necessitating dose-response studies. Structural optimizations, such as replacing methanesulfonate with carboxylates, might reduce adverse effects .

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